molecular formula C15H16N2O3 B5634115 methyl (2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)acetate

methyl (2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)acetate

Cat. No. B5634115
M. Wt: 272.30 g/mol
InChI Key: UBMMRLLSCFKAGE-UHFFFAOYSA-N
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Description

The compound of interest, methyl (2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)acetate, belongs to the pyrimidinone family, characterized by its pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, and various functional groups attached, influencing its chemical behavior and properties.

Synthesis Analysis

Synthesis routes for pyrimidinone derivatives often involve multi-component reactions, such as the Biginelli reaction, which is a one-pot synthesis method combining aldehydes, β-keto esters, and urea or thiourea. The synthesis of closely related compounds involves cyclization, methylation, and specific substitutions to introduce different functional groups, affecting the compound's reactivity and physical properties (Mao et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives can be complex, with potential for various inter- and intramolecular interactions. Crystal structure analysis of similar compounds reveals interactions like hydrogen bonding and π-π stacking, contributing to the compound's stability and crystalline form. These structural analyses are crucial for understanding the compound's reactivity and potential for forming supramolecular assemblies (Selič et al., 1997).

Chemical Reactions and Properties

Pyrimidinones are versatile in chemical reactions, capable of undergoing nucleophilic substitution, condensation, and cycloaddition reactions. The presence of electron-withdrawing or donating groups significantly affects their chemical behavior, making them useful intermediates in the synthesis of more complex heterocyclic compounds. Their reactivity can be tailored for the synthesis of compounds with potential biological activity (Yarim et al., 1999).

properties

IUPAC Name

methyl 2-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-14(12-7-5-4-6-8-12)15(19)16-11(2)17(10)9-13(18)20-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMMRLLSCFKAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1CC(=O)OC)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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